molecular formula C13H13N3O B604984 APN-amine CAS No. 1539292-61-9

APN-amine

Cat. No.: B604984
CAS No.: 1539292-61-9
M. Wt: 227.27
InChI Key: RLTVJTXRTMTNBC-UHFFFAOYSA-N
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Description

4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group. The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides.

Biochemical Analysis

Biochemical Properties

APN-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including aminopeptidase N, which is involved in the hydrolysis of amino acids from the N-terminus of peptide substrates . This compound’s interaction with aminopeptidase N is characterized by its ability to enhance or inhibit the enzyme’s activity, depending on the concentration and environmental conditions. Additionally, this compound interacts with various proteins and biomolecules, influencing their structural conformation and functional properties.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . In immune cells, this compound can modulate cytokine production, thereby influencing immune responses. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on aminopeptidase N, leading to conformational changes that either enhance or inhibit the enzyme’s activity . This binding interaction is crucial for the regulation of peptide hydrolysis and subsequent cellular processes. Additionally, this compound can inhibit or activate other enzymes by interacting with their active sites or regulatory domains. These interactions result in changes in gene expression, as this compound can influence transcription factors and other regulatory proteins.

Properties

IUPAC Name

4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVJTXRTMTNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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